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Compound of Interest

Compound Name: zinc;2,2,2-trifluoroacetate;hydrate

Cat. No.: B11818885 Get Quote

An In-Depth Technical Guide to GSK1070916: An Aurora B/C Kinase Inhibitor

Executive Summary: This document provides a comprehensive technical overview of

GSK1070916, a potent and selective ATP-competitive inhibitor of Aurora B and Aurora C

kinases. Initially, it is important to clarify a discrepancy in the provided CAS number. While CAS

number 207801-31-8 is associated with Zinc trifluoroacetate hydrate by major chemical

suppliers, the compound of significant interest to researchers in drug development, and the

subject of this guide, is GSK1070916, which has the CAS number 942918-07-2[1][2][3][4]. This

guide will focus exclusively on the properties and uses of GSK1070916.

GSK1070916 has demonstrated significant anti-proliferative activity across a wide range of

human tumor cell lines and has shown anti-tumor effects in various xenograft models[5][6]. Its

mechanism of action involves the inhibition of key mitotic kinases, leading to defects in cell

division and subsequent apoptosis[5][6]. This guide details the physicochemical properties,

mechanism of action, and experimental data related to GSK1070916, making it a valuable

resource for researchers and professionals in the field of oncology and drug development.

Physicochemical Properties
GSK1070916 is a synthetic organic small molecule with the following properties:
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Property Value Reference

CAS Number 942918-07-2 [1][2][3][4]

Molecular Formula C30H33N7O [1][2]

Molecular Weight 507.63 g/mol [1][2]

Appearance Off-white to light yellow solid [1]

Solubility Soluble in DMSO (>10 mM) [3]

IUPAC Name

3-[4-[4-[2-[3-

[(dimethylamino)methyl]phenyl]

-1H-pyrrolo[2,3-b]pyridin-4-

yl]-1-ethylpyrazol-3-

yl]phenyl]-1,1-dimethylurea

[1]

Mechanism of Action
GSK1070916 is a reversible and ATP-competitive inhibitor that is highly potent and selective for

Aurora B and Aurora C kinases over Aurora A kinase[5][7]. The Aurora kinase family plays a

critical role in the regulation of mitosis, and their overexpression is common in various human

cancers[5][8].

Aurora B Kinase: A key component of the chromosomal passenger complex, Aurora B is

essential for proper chromosome segregation and cytokinesis.

Aurora C Kinase: While less studied, Aurora C is also involved in meiosis and mitosis.

By inhibiting Aurora B and C, GSK1070916 disrupts the mitotic process. Human tumor cells

treated with GSK1070916 exhibit a dose-dependent inhibition of the phosphorylation of histone

H3 on serine 10, a specific substrate of Aurora B kinase[5][6]. This inhibition leads to a failure

of cell division, resulting in polyploidy and eventual apoptosis[5][6].

Signaling Pathway Diagram
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Mechanism of Action of GSK1070916

GSK1070916

Aurora B/C Kinase

 inhibits

Polyploidy

 leads to

Histone H3 (Ser10)

 phosphorylates

Proper Chromosome
Segregation

Successful
Cytokinesis

Phosphorylated
Histone H3 (p-Ser10)

 becomes

Normal Cell Division

Apoptosis

Click to download full resolution via product page

Caption: Mechanism of action of GSK1070916.

Biological Activity and Uses in Research

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b11818885?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11818885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GSK1070916 has demonstrated potent anti-proliferative activity in a broad range of cancer cell

lines and has been evaluated in preclinical in vivo models and a Phase I clinical trial[5][9].

In Vitro Activity
GSK1070916 inhibits the proliferation of over 100 human tumor cell lines with EC50 values

typically below 10 nM[5][6]. A significant decrease in potency is observed in non-dividing,

normal human umbilical vein endothelial cells, which is consistent with its mitosis-specific

mechanism of action[5][6].

Parameter Value Reference

Aurora B Ki 0.38 ± 0.29 nM [4]

Aurora C Ki 1.45 ± 0.35 nM [4]

Aurora A Ki 492 ± 61 nM [4]

EC50 (A549 lung cancer cells) 7 nM [4]

Median EC50 (panel of >100

tumor cell lines)
<10 nM [5][6]

In Vivo Activity
In nude mice with human tumor xenografts, intraperitoneal administration of GSK1070916 led

to dose-dependent inhibition of histone H3 phosphorylation[5][6]. It has shown anti-tumor

effects in models of breast, colon, and lung cancer, as well as leukemia[5][6].

Xenograft Model Outcome Reference

Breast, Colon, Lung, Leukemia Anti-tumor effects [5][6]

Experimental Protocols
Aurora Kinase Inhibition Assay
A common method to assess the inhibitory activity of compounds like GSK1070916 is a kinase

assay that measures the phosphorylation of a synthetic peptide substrate.
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Workflow Diagram:

General Workflow for Aurora Kinase Inhibition Assay
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Caption: General workflow for an Aurora kinase inhibition assay.

Detailed Methodology:
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Enzyme-Inhibitor Pre-incubation: Recombinant Aurora B/C kinase is pre-incubated with

varying concentrations of GSK1070916 for a defined period (e.g., 30 minutes) to allow for

inhibitor binding[3].

Reaction Initiation: The kinase reaction is initiated by the addition of a synthetic peptide

substrate (e.g., a biotinylated peptide) and ATP (often radiolabeled, such as [γ-33P]ATP)[3].

Reaction Incubation: The reaction mixture is incubated at room temperature for a specified

time (e.g., 60-120 minutes) to allow for substrate phosphorylation[3].

Reaction Termination: The reaction is stopped, for example, by the addition of a solution that

disrupts the kinase activity[3].

Detection: The amount of phosphorylated peptide is quantified. This can be achieved

through various methods, such as scintillation counting for radiolabeled ATP or fluorescence

polarization[3].

Cell Proliferation Assay
The anti-proliferative effects of GSK1070916 on cancer cell lines are typically measured using

assays that quantify cell viability.

Workflow Diagram:
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General Workflow for a Cell Proliferation Assay
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Caption: General workflow for a cell proliferation assay.

Detailed Methodology:
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Cell Seeding: Tumor cells are seeded into 96-well plates at a predetermined density and

allowed to adhere overnight[4].

Compound Treatment: The cells are then treated with a serial dilution of GSK1070916.

Incubation: The plates are incubated for a period of time, typically 3 to 7 days, to allow for the

anti-proliferative effects to manifest[4].

Viability Assessment: A cell viability reagent, such as MTT or a luminescent cell viability

assay reagent (e.g., CellTiter-Glo), is added to the wells.

Signal Measurement: The resulting signal (absorbance for MTT, luminescence for CellTiter-

Glo) is measured using a plate reader.

Data Analysis: The data is normalized to untreated controls, and the half-maximal effective

concentration (EC50) is calculated.

Clinical Development
A Phase I clinical trial (NCT01118611) was conducted to evaluate the safety, tolerability,

pharmacokinetics, and pharmacodynamics of GSK1070916A in patients with advanced solid

tumors[9][10]. The study aimed to determine the maximum tolerated dose and a safe dose for

potential Phase II trials[10][11]. The trial found a safe and effective dose of GSK1070916A.

Conclusion
GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with significant

preclinical anti-tumor activity. Its well-defined mechanism of action, involving the disruption of

mitosis and induction of apoptosis, makes it a valuable tool for cancer research and a potential

therapeutic agent. This technical guide provides a comprehensive summary of its properties,

biological activities, and experimental methodologies for its evaluation, serving as a key

resource for researchers in the field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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